1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate
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Overview
Description
1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core with an amino group at the 1-position and a phenyl group at the 2-position The perchlorate anion is associated with the positively charged imidazo[1,2-a]pyrimidine cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with benzaldehyde in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The amino group can be introduced through nucleophilic substitution reactions, and the perchlorate anion is added by treating the resulting compound with perchloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyrimidine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of fine chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the amino group at the 1-position.
Benzimidazole: Contains a fused benzene and imidazole ring but differs in the position of nitrogen atoms.
Pyrimidine: A simpler structure with only a six-membered ring containing two nitrogen atoms.
Uniqueness
1-Amino-2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium perchlorate is unique due to its combination of an imidazo[1,2-a]pyrimidine core with an amino group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62786-25-8 |
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Molecular Formula |
C12H11ClN4O4 |
Molecular Weight |
310.69 g/mol |
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidin-4-ium-1-amine;perchlorate |
InChI |
InChI=1S/C12H11N4.ClHO4/c13-16-11(10-5-2-1-3-6-10)9-15-8-4-7-14-12(15)16;2-1(3,4)5/h1-9H,13H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XTNGFVXPUHOBAZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CN=C3N2N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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